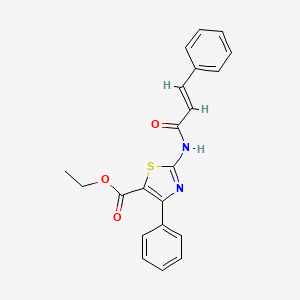

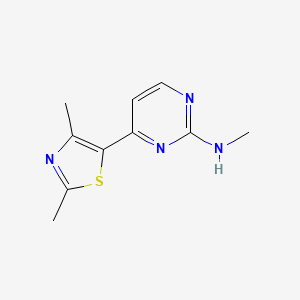

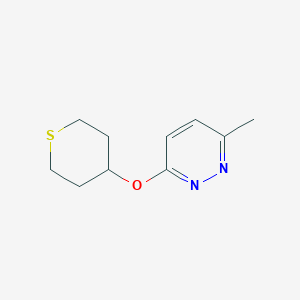

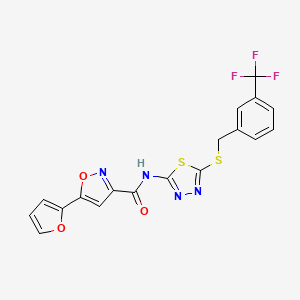

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine” is a small molecule with a chemical formula of C16H13F3N4S . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is substituted at positions 2, 4, and 5 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.361 g/mol . It has a complexity of 203 and a topological polar surface area of 42.1 Ų . The compound is neutral with a formal charge of 0 .Scientific Research Applications

Antioxidant Properties

Thiazoles have been investigated for their antioxidant potential. Researchers have explored derivatives of this scaffold to develop compounds with antioxidant activity. These molecules can scavenge free radicals, protecting cells from oxidative damage .

Analgesic and Anti-Inflammatory Effects

Certain thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by targeting specific pathways in the body .

Antimicrobial and Antifungal Activity

Thiazoles have been studied as potential antimicrobial and antifungal agents. Their ability to inhibit microbial growth makes them valuable in the fight against infections. Sulfathiazole, for instance, is an antimicrobial drug containing a thiazole ring .

Antiviral Applications

Researchers have explored thiazole-based compounds for their antiviral activity. These molecules may interfere with viral replication or entry, offering potential therapeutic options against viral infections .

Neuroprotective Effects

Thiazoles have shown promise as neuroprotective agents. They may help prevent or mitigate damage to nerve cells, making them relevant in conditions like neurodegenerative diseases or brain injuries .

Antitumor and Cytotoxic Properties

Thiazoles have been evaluated for their antitumor and cytotoxic effects. Some derivatives exhibit potent activity against cancer cells. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated significant cytotoxicity against prostate cancer cells .

Mechanism of Action

Target of Action

The primary targets of “4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine” are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This interaction may influence the activity of these proteins, potentially leading to alterations in cell cycle progression .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to cell cycle regulation .

Result of Action

Given its targets, it is likely that the compound could influence cell cycle progression, potentially leading to effects on cell proliferation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .

properties

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXWUUDZINQPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |

CAS RN |

674333-58-5 |

Source

|

| Record name | 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538282.png)

![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2538286.png)

![4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B2538288.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2538291.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)